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Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)ethanone

Cat. No.: B195851

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2,3-Dimethylphenyl)ethanone is an aromatic ketone that serves as a valuable
intermediate in organic synthesis.[1] Its derivatives, particularly chalcones and other
heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad
spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and
anticancer properties.[2][3][4] Accurate structural elucidation and characterization of these
molecules are paramount for understanding structure-activity relationships (SAR) and
advancing drug discovery efforts.

This document provides a comprehensive guide to the spectroscopic characterization of 1-(2,3-
Dimethylphenyl)ethanone and a representative derivative using standard analytical
techniques. It includes detailed protocols for Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis)
spectroscopy, and Mass Spectrometry (MS).

Part 1: Physicochemical Properties of 1-(2,3-
Dimethylphenyl)ethanone

The parent compound, 1-(2,3-Dimethylphenyl)ethanone, is the primary starting material for
the synthesis of its derivatives. Its fundamental properties are summarized below.
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Property Value Reference
Chemical Formula C10H120 [5]
Molecular Weight 148.21 g/mol [6]
CAS Number 2142-71-4 [5]
Appearance Colorless to light yellow liquid [6]
Boiling Point 236.65 °C at 760 mmHg [7]
Density 0.965 g/cm?3 [7]

Part 2: Synthesis and Characterization of a
Chalcone Derivative

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of derivatives synthesized
from acetophenones.[8] They are typically prepared via a Claisen-Schmidt condensation
reaction between an aromatic ketone (e.g., 1-(2,3-Dimethylphenyl)ethanone) and an aromatic
aldehyde.[9]
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Caption: Workflow for the synthesis of chalcone derivatives.

Part 3: Spectroscopic Data for a Representative
Derivative

The following tables summarize the expected spectroscopic data for a representative chalcone
derivative: (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one. This data is compiled based on
characteristic values for similar structures found in the literature.[3][8][9]
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Table 1: *H NMR (Proton NMR) Data (Solvent: CDCls, Frequency: 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic protons (Ar-
~7.8-7.2 Multiplet ~10H H) & Vinylic protons (-
CH=CH-)
Acetyl group methyl
~2.5 Singlet 3H i group Y
protons (-COCHs)
) Aromatic methyl
~2.3 Singlet 3H
protons (Ar-CHs)
) Aromatic methyl
~2.1 Singlet 3H

protons (Ar-CHs)

Table 2: 13C NMR (Carbon NMR) Data (Solvent: CDCls, Frequency: 101 MHz)

Chemical Shift (8) ppm Assignment

~198.0 Carbonyl carbon (C=0)

~120.0 - 145.0 Aromatic & Vinylic carbons (Ar-C, -CH=CH-)

550 Methoxy group carbon (-OCHs) (if present as a
substituent)

~26.5 Acetyl group methyl carbon (-COCHs)

~20.0, ~15.0 Aromatic methyl carbons (Ar-CHs)

Table 3: FT-IR (Infrared Spectroscopy) Data
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Wavenumber (cm~?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch
_ Aliphatic C-H stretch (from
~2980 - 2850 Medium
methyl groups)
C=0 stretch (a,B-unsaturated
~1660 Strong
ketone)[3]
) Aromatic C=C skeletal
~1600 - 1450 Medium-Strong o
vibrations
Trans C-H bend (out-of-plane)
~980 Strong

of the vinyl group

Table 4: UV-Vis (Ultraviolet-Visible Spectroscopy) Data (Solvent: Ethanol or Dichloromethane)

A_max (nm) Transition Description

Corresponds to the extended
~300 - 320 T~ T conjugation of the cinnamoyl

system.[10]

Corresponds to the aromatic
~250 - 270 m— T

benzoyl system.

Table 5: Mass Spectrometry (MS) Data (Technique: Electron lonization - El)
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m/z Value Interpretation

Molecular ion peak corresponding to the exact

[M]+
mass of the compound.
[M-15]+ Loss of a methyl group (-CHs).
[M-43]+ Loss of the acetyl group (-COCHs).
The most intense peak, often a stable fragment
Base Peak (e.g., the tropylium ion or a substituted benzoyl

cation).

Part 4: Detailed Experimental Protocols

Accurate and reproducible data acquisition requires standardized protocols.
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Caption: General workflow for spectroscopic analysis.

1. Protocol for NMR Spectroscopy
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o Objective: To determine the carbon-hydrogen framework of the molecule.

o Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of
a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

o Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

o H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
16-64 scans for good signal-to-noise.

o 183C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance and sensitivity of 3C, more scans (e.g.,
1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. DEPT
(Distortionless Enhancement by Polarization Transfer) experiments can be run to
differentiate between CH, CHz, and CHs groups.[11]

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the *H NMR signals and reference the
spectra using the residual solvent peak or an internal standard (e.g., TMS).

2. Protocol for FT-IR Spectroscopy

o Objective: To identify the functional groups present in the molecule.

o Methodology:

o Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the
solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it
into a thin, transparent pellet using a hydraulic press.

o Sample Preparation (Liquid/Qil): Place a small drop of the sample between two salt plates
(e.g., NaCl or KBr) to create a thin film.
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o Background Scan: Place the KBr pellet holder (or clean salt plates) in the spectrometer
and run a background scan to account for atmospheric CO2z and H20.

o Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
Typically, 16-32 scans are co-added in the range of 4000-400 cm~1.

o Data Analysis: Identify characteristic absorption bands and assign them to specific
functional groups (e.g., C=0, C=C, C-H).

3. Protocol for UV-Vis Spectroscopy
» Objective: To investigate the electronic transitions within conjugated systems.
o Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (typically 10=% to 10~¢ M)
in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or dichloromethane).

o Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the
pure solvent (the blank) and another with the sample solution.

o Data Acquisition: Place the cuvettes in the spectrophotometer. Scan a range of
wavelengths (e.g., 200-600 nm) to record the absorbance.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (A_max) and note the
corresponding absorbance values. This provides information about the extent of
conjugation in the molecule.[12]

4. Protocol for Mass Spectrometry
o Objective: To determine the molecular weight and fragmentation pattern of the molecule.
e Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a
suitable volatile solvent like methanol or acetonitrile.
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o Method Selection: Choose an appropriate ionization method. Electron lonization (El) is
common for providing detailed fragmentation patterns, while Electrospray lonization (ESI)
is a softer technique often used to clearly identify the molecular ion, especially in high-

resolution mass spectrometry (HRMS).

o Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass

spectrum over a relevant m/z (mass-to-charge ratio) range.

o Data Analysis: Identify the molecular ion peak ([M]* or [M+H]*). Analyze the major
fragment ions to deduce the structure of different parts of the molecule. Compare the
observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Part 5: Relevance in Drug Development

The spectroscopic characterization of novel 1-(2,3-Dimethylphenyl)ethanone derivatives is a
critical step in the drug discovery pipeline. For instance, certain ethanone derivatives have
been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-
resort antibiotic.[13][14] A clear understanding of the synthesized structure is essential to
establish a reliable structure-activity relationship (SAR) and to optimize lead compounds for

improved potency and pharmacokinetic properties.

. Spectroscopic In-vitro Biological Structure-Activity
Svnthesis Characterization Screening Relationship (SAR) Lead Optimization
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Caption: Logical flow from synthesis to lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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